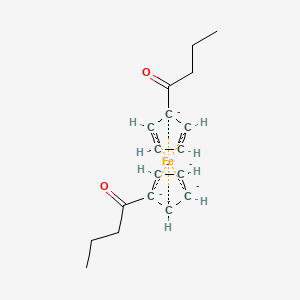

1-Cyclopenta-2,4-dien-1-ylbutan-1-one;1-cyclopentylbutan-1-one;iron

Beschreibung

Eigenschaften

Molekularformel |

C18H22FeO2-6 |

|---|---|

Molekulargewicht |

326.2 g/mol |

IUPAC-Name |

1-cyclopenta-2,4-dien-1-ylbutan-1-one;1-cyclopentylbutan-1-one;iron |

InChI |

InChI=1S/2C9H11O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q-5;-1; |

InChI-Schlüssel |

FCUIVDUZBGDBFU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CCCC(=O)[C-]1C=CC=C1.[Fe] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1’-Dibutyrylferrocene can be synthesized through the acylation of ferrocene using butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:

- Dissolve ferrocene in an inert solvent like dichloromethane.

- Add butyryl chloride dropwise to the solution.

- Introduce aluminum chloride to the mixture to catalyze the reaction.

- Stir the reaction mixture at a controlled temperature, usually around 0°C to room temperature.

- After the reaction is complete, quench the mixture with water and extract the product using an organic solvent.

- Purify the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1,1’-Dibutyrylferrocene follows similar synthetic routes but on a larger scale. The process involves:

- Using large reactors to mix ferrocene and butyryl chloride.

- Employing continuous flow systems to add reagents and catalysts.

- Implementing automated temperature control and stirring mechanisms.

- Utilizing industrial-scale purification techniques such as distillation and crystallization to obtain high-purity 1,1’-Dibutyrylferrocene.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Dibutyrylferrocene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ferrocene derivatives with higher oxidation states.

Reduction: Reduction reactions can convert 1,1’-Dibutyrylferrocene to its corresponding alcohols or hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclopentadienyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of ferrocenium ions or other oxidized ferrocene derivatives.

Reduction: Production of butylferrocene or other reduced forms.

Substitution: Generation of various substituted ferrocenes with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,1’-Dibutyrylferrocene has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other organometallic compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Wirkmechanismus

The mechanism of action of 1,1’-Dibutyrylferrocene involves its interaction with molecular targets through its organometallic core. The iron center in the compound can participate in redox reactions, influencing various biochemical pathways. The butyryl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopenta-2,4-dien-1-ylbutan-1-one

This compound features a cyclopentadienyl group conjugated to a butanone backbone.

1-Cyclopentylbutan-1-one

1-Cyclopentylbutan-1-one (CAS 6635-68-3) is a cyclic ketone with a cyclopentyl substituent. It is commercially available as a white powder (99% purity) and is used in pharmaceutical applications, particularly in healing drugs . Its structural simplicity contrasts with the conjugated cyclopentadienyl analog, which may influence solubility, reactivity, and biological interactions.

Iron in Context

The inclusion of "iron" in the query likely refers to iron-containing complexes or chelators. For example, highlights carbonyl-containing compounds as iron chelators with anti-proliferative effects, while describes a ferrocene-iodobenzodiazepine hybrid. Iron’s role here spans from metallodrug candidates to redox-active cofactors in biological systems .

Structural Analogues

Table 1: Structural and Physicochemical Comparison

- Cyclopentyl vs. Cyclopentadienyl Substituents : The cyclopentyl group in 1-cyclopentylbutan-1-one enhances steric bulk compared to the planar, conjugated cyclopentadienyl group in its analog. This difference influences electronic properties and metal-binding capacity, as seen in ferrocene derivatives .

- Iron Complexes : Ferrocene derivatives (e.g., ) exhibit redox activity due to the Fe²⁺ center, unlike standalone ketones. This makes them valuable in anticancer research, whereas simple ketones like 1-cyclopentylbutan-1-one lack intrinsic redox behavior .

Biologische Aktivität

1-Cyclopenta-2,4-dien-1-ylbutan-1-one; 1-cyclopentylbutan-1-one; iron is an organometallic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound, characterized by its iron center coordinated with cyclopentadienone and butanone moieties, exhibits various biological activities that can be leveraged in medicinal chemistry and pharmacology.

The molecular formula for this compound is with a molecular weight of approximately 326.2 g/mol. The structure consists of cyclopentadienyl and butanone groups that contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.2 g/mol |

| IUPAC Name | 1-cyclopenta-2,4-dien-1-ylbutan-1-one; 1-cyclopentylbutan-1-one; iron |

| InChI Key | FCUIVDUZBGDBFU-UHFFFAOYSA-N |

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through redox reactions, coordination chemistry, and enzyme inhibition. The iron center plays a crucial role in mediating these interactions, often acting as a catalytic site.

Antioxidant Activity

Research indicates that compounds containing iron can exhibit antioxidant properties. The ability of 1-cyclopenta-2,4-dien-1-ylbutan-1-one to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that organometallic compounds like this one can possess antimicrobial activity. The coordination of iron may enhance the compound's ability to penetrate bacterial membranes or interfere with microbial metabolic processes.

Study 1: Antioxidant Efficacy

In a study examining the antioxidant properties of similar organometallic compounds, it was found that the presence of the cyclopentadienone moiety significantly increased the radical scavenging capacity compared to non-metallic analogs. The mechanism involved electron transfer processes facilitated by the iron center.

Study 2: Antimicrobial Action

A recent investigation into the antimicrobial effects of cyclopentadienone derivatives demonstrated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential use of these compounds in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.